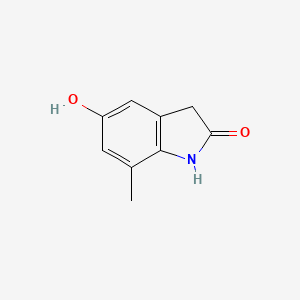

7-Methyl-5-hydroxy-2-oxindole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-7-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-2-7(11)3-6-4-8(12)10-9(5)6/h2-3,11H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJXFMJCXYRESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Methyl 5 Hydroxy 2 Oxindole and Its Analogues

Strategies for the Construction of the 2-Oxindole Ring System

The construction of the 2-oxindole core can be achieved through several synthetic approaches, including intramolecular cyclization, condensation reactions, and advanced multi-component and domino reactions.

Intramolecular Cyclization Reactions in Oxindole (B195798) Synthesis

Intramolecular cyclization represents a powerful strategy for the synthesis of the 2-oxindole ring system. These reactions often involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the five-membered lactam ring.

One notable method is the palladium-catalyzed intramolecular cyclization . For instance, α-chloroacetanilides can be converted to oxindoles in good to excellent yields using a palladium acetate (B1210297) catalyst with 2-(di-tert-butylphosphino)biphenyl (B1301956) as a ligand and triethylamine (B128534) as a base. acs.org This method demonstrates high functional group compatibility and regioselectivity, often favoring the formation of 6-substituted oxindoles due to steric interactions. acs.org Similarly, a palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides has been developed to produce 3-substituted 2-oxindoles. rsc.org

Heck-type cyclizations also provide an efficient route to oxindoles. A tandem sequence of Heck-reduction-cyclization (HRC) has been developed using a palladium-on-carbon (Pd/C) catalyst. nih.govacs.orgacs.org This process can be initiated from aryl diazonium tetrafluoroborate (B81430) salts and 2-(2-nitrophenyl)acrylates, proceeding through a Heck cross-coupling followed by palladium-mediated reduction and spontaneous cyclization. acs.org Nickel-catalyzed domino Heck cyclization/Suzuki coupling reactions have also been employed to synthesize 3,3-disubstituted oxindoles. organic-chemistry.org

Radical cyclization reactions offer another avenue. For example, oxindoles can be synthesized by the intramolecular addition of aryl radicals to the α-position of α,β-unsaturated N-alkylamides. acs.org

Furthermore, metal-free intramolecular cyclization methods have been explored. An example includes the synthesis of 2-oxindole derivatives through a tandem sequence of enamine formation, Michael addition, regiospecific intramolecular cyclization, and aromatization promoted by trifluoroacetic acid. rsc.org Ruthenium(II)-Pheox catalysts have been shown to be highly efficient for the intramolecular C-H insertion of diazoamides to yield oxindoles in high yields and with high regioselectivity. researchgate.net

| Cyclization Method | Catalyst/Reagent | Starting Material | Product | Key Features |

| Palladium-catalyzed C-H Functionalization | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl, Et₃N | α-Chloroacetanilides | Substituted Oxindoles | High yield, high functional group tolerance, regioselective. acs.org |

| Palladium-catalyzed Cyclization | Palladium catalyst | α-Bromo-propionanilides | 3-Substituted 2-oxindoles | Good for introducing substituents at the C-3 position. rsc.org |

| Tandem Heck-Reduction-Cyclization (HRC) | Pd/C | Aryl diazonium salts and acrylates | Substituted Oxindoles | Mild conditions, no additives like base or ligands required. nih.govacs.orgacs.org |

| Nickel-catalyzed Domino Heck Cyclization/Suzuki Coupling | Nickel catalyst | Aryl halides/esters | 3,3-Disubstituted Oxindoles | Allows for the introduction of two substituents at the C-3 position. organic-chemistry.org |

| Radical Cyclization | Bu₃SnH, AIBN | o-Iodo-N-alkylamides | Oxindoles | Utilizes radical intermediates for ring closure. acs.org |

| Metal-Free Tandem Reaction | Trifluoroacetic acid | Not specified | 2-Oxindole derivatives | Three-component reaction with good yield and atom economy. rsc.org |

| Ruthenium-catalyzed C-H Insertion | Ru(II)-Pheox | Diazoamides | Oxindole derivatives | High yield and regioselectivity. researchgate.net |

Condensation Reactions as Key Synthetic Routes (e.g., Knoevenagel Condensation)

Condensation reactions are fundamental in the synthesis and functionalization of 2-oxindoles, with the Knoevenagel condensation being a particularly prominent example.

The Knoevenagel condensation of oxindoles with various aldehydes and ketones is a widely used method to introduce a substituent at the C-3 position, typically yielding 3-alkylideneoxindoles. nih.govacs.org This reaction can be catalyzed by various agents, including acids, bases, and even biocatalysts. For instance, an InCl₃/TfOH-mediated tandem Knoevenagel condensation–deacylation sequence of 2-oxindoles with 1,3-diones or acetoacetate (B1235776) provides 3-alkylideneoxindoles in high yields. acs.orgorganic-chemistry.org The same catalytic system is effective for the condensation of 2-oxindoles with simple ketones and aldehydes. acs.org

Biocatalysts like porcine pancreas lipase (B570770) (PPL) have been employed to catalyze the Knoevenagel condensation between oxindole and aromatic aldehydes, showing high selectivity for the E-isomer. researchgate.net The use of calcite nanoflowers (CaCO₃ NFs) as a heterogeneous catalyst has also been reported for the Knoevenagel condensation of 2-oxindoles and aromatic aldehydes, offering an environmentally friendly approach with excellent yields. sjp.ac.lk

Beyond the classic Knoevenagel condensation, other condensation strategies are also valuable. Simple condensation reactions of 1-ethyl-2,3-oxindolinedione with appropriate hydrazides have been used to synthesize 2-oxindole-based hydrazides and benzenesulfonyl hydrazides. nih.gov Additionally, a one-pot, five-component condensation reaction involving isatin (B1672199), secondary amines, malononitrile, alcohols, and molecular oxygen has been developed to access structurally diverse 3-functionalized 2-oxindoles without the need for a metal catalyst. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |

| Knoevenagel Condensation | 2-Oxindoles, Aldehydes/Ketones | InCl₃/TfOH | 3-Alkylideneoxindoles | Efficient and convenient method. acs.orgorganic-chemistry.org |

| Knoevenagel Condensation | Oxindole, Aromatic Aldehydes | Porcine Pancreas Lipase (PPL) | (E)-3-Alkylideneindolin-2-ones | High selectivity for the E-isomer, biocatalytic. researchgate.net |

| Knoevenagel Condensation | 2-Oxindoles, Aromatic Aldehydes | Calcite Nanoflowers (CaCO₃ NFs) | C3-Arylidene-oxindole derivatives | Heterogeneous catalysis, environmentally friendly. sjp.ac.lk |

| Simple Condensation | 1-Ethyl-2,3-oxindolinedione, Hydrazides | Not specified | 2-Oxindole-based hydrazides | Straightforward synthesis of hydrazide derivatives. nih.gov |

| Five-Component Condensation | Isatin, Secondary Amines, Malononitrile, Alcohols, O₂ | Metal-free | 3-Functionalized 2-oxindoles | One-pot synthesis of diverse structures. acs.org |

Advanced Synthetic Protocols for Substituted Oxindoles (e.g., Domino Reactions, One-Pot Syntheses)

Advanced synthetic protocols, such as domino reactions and one-pot syntheses, offer efficient and atom-economical routes to complex substituted oxindoles by combining multiple reaction steps in a single operation.

Domino reactions have proven to be particularly powerful. For example, a zinc-mediated domino reaction of isatin derivatives and 2-(bromomethyl)acrylates allows for the direct synthesis of spiro-fused 2-oxindole-α-methylene-γ-butyrolactones/lactams. mdpi.comnih.gov This one-step reaction accommodates a wide range of substrates. mdpi.com An organocatalytic triple Michael domino reaction has been developed for the asymmetric synthesis of fully functionalized cyclopentane-oxindoles, creating three C-C bonds and six stereocenters in one pot. nih.gov Solvent-controlled, metal-free switchable 1,3-dipolar cycloaddition/ring contraction or ring expansion domino reactions of 3-ylideneoxindoles have also been reported, providing access to 3-spirocyclopropyl-2-oxindoles and pyrazoloquinazolinones. acs.org

One-pot syntheses are also prevalent in the construction of substituted oxindoles. An efficient one-pot synthesis of substituted oxindoles has been achieved via intramolecular Friedel-Crafts cyclization catalyzed by Clay KSF under ultrasonic irradiation and solvent-free conditions. nih.govresearchgate.net This method is advantageous due to its simple procedure, short reaction times, and high yields. nih.gov Another example is the asymmetric organocatalytic one-pot synthesis of six-membered spirocyclic oxindoles through a relay Michael/Michael/aldol (B89426) addition sequence, affording highly substituted products with excellent enantioselectivities. nih.gov

| Protocol Type | Key Reaction Steps | Catalyst/Reagents | Product Type | Key Features |

| Domino Reaction | Nucleophilic addition, cyclization | Zinc | Spiro-fused 2-oxindoles | One-step, accommodates a range of substrates. mdpi.comnih.gov |

| Domino Reaction | Triple Michael addition | Organocatalyst | Fully substituted cyclopentane-oxindoles | Asymmetric, forms multiple bonds and stereocenters. nih.gov |

| Domino Reaction | 1,3-dipolar cycloaddition, ring contraction/expansion | Metal-free, solvent-controlled | 3-Spirocyclopropyl-2-oxindoles, Pyrazoloquinazolinones | Switchable reaction pathway. acs.org |

| One-Pot Synthesis | Intramolecular Friedel-Crafts cyclization | Clay KSF, ultrasonic irradiation | Substituted oxindoles | Solvent-free, short reaction times, high yields. nih.govresearchgate.net |

| One-Pot Synthesis | Michael/Michael/aldol addition | Organocatalyst | Six-membered spirocyclic oxindoles | Asymmetric, high enantioselectivity. nih.gov |

Functionalization and Derivatization of the 7-Methyl-5-hydroxy-2-oxindole Core

Once the 2-oxindole core is constructed, further functionalization and derivatization are crucial for creating a diverse range of analogues with potentially varied biological activities.

Regioselective Functionalization at C-3, N-1, and Aromatic Ring Positions

The 2-oxindole scaffold offers several sites for regioselective functionalization, primarily at the C-3 position, the N-1 nitrogen, and the aromatic ring.

The C-3 position is the most commonly functionalized site due to the acidity of its protons, which allows for easy deprotonation and subsequent reaction with electrophiles. chemicalbook.com A wide variety of substituents can be introduced at this position. For example, palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides directly yields 3-substituted 2-oxindoles. rsc.org The C-3 position can also be di-substituted to form a quaternary carbon center, a structural motif present in many natural products. beilstein-journals.org Nickel-catalyzed domino Heck cyclization/Suzuki coupling is one method to achieve this. organic-chemistry.org

The N-1 position can be functionalized, for instance, through alkylation. A strategy for the N-alkylation of oxindoles involves protecting the competing C-3 position with a (N-methylpyrrol-2-yl)methylidene group, allowing for the selective introduction of alkyl and benzyl (B1604629) groups at the nitrogen atom. researchgate.net

Functionalization of the aromatic ring can be achieved through various methods. Friedel-Crafts acylation of 2-oxindole with 2-bromopropanoyl chloride in the presence of anhydrous AlCl₃ results in acylation at the 5-position of the aromatic ring. chemicalbook.com Palladium-catalyzed C-H functionalization of α-chloroacetanilides can lead to oxindoles with substituents on the aromatic ring, with steric factors often directing the substituent to the 6-position. acs.org

| Position | Reaction Type | Reagents/Catalyst | Resulting Structure |

| C-3 | Alkylation | Electrophiles (e.g., alkyl halides) | 3-Alkyl-2-oxindoles |

| C-3 | Di-substitution | Nickel-catalyzed domino Heck/Suzuki | 3,3-Disubstituted-2-oxindoles |

| N-1 | Alkylation | Alkyl/benzyl halides with C-3 protection | N-Alkyl/N-benzyl-2-oxindoles |

| Aromatic Ring (C-5) | Friedel-Crafts Acylation | 2-Bromopropanoyl chloride, AlCl₃ | 5-Acyl-2-oxindoles |

| Aromatic Ring (C-6) | Pd-catalyzed C-H Functionalization | Pd(OAc)₂, ligand | 6-Substituted-2-oxindoles |

Introduction of Diverse Substituents for Scaffold Diversification

The introduction of a wide array of substituents onto the 2-oxindole scaffold is essential for generating chemical diversity and exploring structure-activity relationships.

At the C-3 position , various groups can be introduced. For instance, 3-arylmethyl-2-oxindole derivatives can be synthesized via Knoevenagel condensation followed by reduction. nih.gov A zinc-mediated α-regioselective prenylation of 3-acylidene-oxindoles with prenyl bromide has been developed to access 3-prenylated oxindoles. acs.org The synthesis of 3-substituted 3-amino-2-oxindoles can be achieved through enantioselective catalytic nucleophilic additions to isatin imines. beilstein-journals.org

Spirocyclic oxindoles , where the C-3 position is part of a new ring system, represent a significant class of derivatives. These can be synthesized through various methods, including zinc-mediated domino reactions to form spiro-γ-lactones and spiro-γ-lactams. mdpi.comnih.gov Asymmetric organocatalytic one-pot Michael/Michael/aldol sequences can generate six-membered spirocyclic oxindoles with multiple stereocenters. nih.gov

The aromatic ring can also be functionalized with diverse groups. For example, the synthesis of oxindoles containing a CF₃ group has been achieved through palladium-catalyzed oxidative aryl trifluoromethylation. nih.gov

The combination of these functionalization strategies allows for the creation of extensive libraries of 2-oxindole derivatives with a high degree of structural diversity, which is crucial for the discovery of new bioactive compounds. juniperpublishers.com

| Derivative Type | Synthetic Approach | Key Reagents/Intermediates |

| 3-Arylmethyl-2-oxindoles | Knoevenagel condensation and reduction | Aromatic aldehydes, reducing agents |

| 3-Prenylated-2-oxindoles | α-Regioselective prenylation | 3-Acylidene-oxindoles, prenyl bromide, zinc |

| 3-Amino-2-oxindoles | Nucleophilic addition to isatin imines | Isatin imines, nucleophiles |

| Spiro-fused 2-oxindoles | Domino reaction | Isatin derivatives, 2-(bromomethyl)acrylates, zinc |

| Spirocyclic oxindoles | One-pot Michael/Michael/aldol sequence | Organocatalysts |

| CF₃-containing oxindoles | Oxidative aryl trifluoromethylation | Palladium catalyst, TMSCF₃ |

Catalytic Asymmetric Synthesis of Chiral 3-Hydroxyoxindole Derivatives

The synthesis of enantioenriched 3-hydroxyoxindoles is a significant focus in organic chemistry due to the prevalence of this chiral scaffold in numerous natural products and biologically active molecules. beilstein-journals.org The development of catalytic asymmetric methods to construct the chiral quaternary stereocenter at the C3-position of the oxindole core has been a subject of intense research. rsc.orgscispace.com These strategies are broadly categorized into transition metal catalysis and organocatalysis, both of which have achieved considerable success in providing access to these valuable compounds with high yields and enantioselectivities. beilstein-journals.org

Transition Metal Catalysis

Chiral complexes of transition metals are widely employed to catalyze the enantioselective synthesis of 3-hydroxyoxindoles. beilstein-journals.orgscispace.com These metal catalysts can activate substrates in various ways to facilitate reactions such as nucleophilic additions to the C3 carbonyl of isatins (1,3-dihydro-2H-indol-2,3-diones) or the hydroxylation of 3-substituted 2-oxindoles. scispace.com For instance, copper(I) complexes with chiral ligands have been shown to be effective in catalyzing the asymmetric Friedel-Crafts reaction between indoles and isatin derivatives, affording 3-indolyl-3-hydroxyoxindoles in excellent yields and enantioselectivities. scispace.com

Organocatalysis

Organocatalysis has emerged as a powerful parallel strategy, avoiding the use of metals and often proceeding under mild reaction conditions. beilstein-journals.org Chiral organic molecules, such as amino acids and their derivatives or cinchona alkaloids, are used to catalyze the formation of chiral 3-hydroxyoxindoles. rsc.orguevora.pt Several classic organic reactions have been adapted for this purpose:

Asymmetric Aldol Reaction: The aldol reaction of aldehydes with isatins, catalyzed by proline derivatives or other chiral amines, can generate 3-substituted-3-hydroxyoxindoles bearing two adjacent stereocenters with good to excellent diastereo- and enantioselectivity. uevora.pt

Asymmetric Henry Reaction: The nitroaldol or Henry reaction between nitroalkanes and isatins is another key method. Catalysts like cupreine (B190981) have been successfully used to produce 3-hydroxy-3-(nitromethyl)oxindoles, which are versatile synthetic intermediates, in high yields and enantiomeric excesses. scispace.com

Asymmetric Friedel-Crafts Reaction: Asymmetric Friedel-Crafts alkylation of indoles with isatins is effectively catalyzed by chiral organocatalysts like 9-O-benzylcupreine. This reaction provides a direct route to 3-indolyl-3-hydroxyoxindoles with high enantiopurity. scispace.com

Asymmetric Morita–Baylis–Hillman (MBH) Reaction: The MBH reaction between isatins and activated alkenes, catalyzed by chiral phosphines or bifunctional catalysts, can also yield chiral 3-hydroxyoxindole derivatives, although achieving high enantioselectivity can be challenging. uevora.pt

These organocatalytic methods often rely on a bifunctional activation mode, where the catalyst interacts with both the nucleophile and the electrophile (isatin) simultaneously to control the stereochemical outcome of the reaction. scispace.com

Table 1: Examples of Catalytic Asymmetric Synthesis of 3-Hydroxyoxindole Derivatives

| Reaction Type | Catalyst | Substrates | Product | Yield (%) | Enantioselectivity (% ee) | Ref |

|---|---|---|---|---|---|---|

| Friedel-Crafts | 9-O-Benzylcupreine | Isatin derivatives, Indole (B1671886) | 3-Indolyl-3-hydroxyoxindoles | 88–99 | 80–99 | scispace.com |

| Friedel-Crafts | Cupreine | Isatin derivatives, Indole | 3-Indolyl-3-hydroxyoxindoles | 68–97 | 76–91 | scispace.com |

| Henry Reaction | Cupreine | Isatin derivatives, Nitromethane | 3-Hydroxy-3-(nitromethyl)oxindoles | 79–94 | 64–97 | scispace.com |

Spectroscopic and Analytical Techniques for Structural Elucidation in Synthetic Studies

The structural characterization of newly synthesized compounds, such as this compound and its analogues, is fundamental to confirming their identity, purity, and stereochemistry. A combination of spectroscopic and analytical techniques is invariably employed for this purpose. nih.govresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. cimap.res.in

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. rsc.org For oxindole derivatives, characteristic signals include those for aromatic protons on the benzene (B151609) ring, the N-H proton (often a broad singlet), and protons of substituents on the ring. nih.gov For instance, in 7-methyl-1H-indole-2,3-dione, a precursor to the title compound, the methyl protons appear as a singlet around δ 2.18 ppm, while the aromatic protons appear as multiplets in the δ 6.98-7.42 ppm range. nih.gov The N-H proton is typically observed further downfield (e.g., δ 11.07 ppm). nih.gov

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. rsc.org Key signals for the oxindole core include the carbonyl carbon (C=O) of the lactam, which resonates at a characteristic downfield shift (e.g., δ ~180 ppm or higher), and the carbons of the aromatic ring. nih.gov In 7-methyl-1H-indole-2,3-dione, the methyl carbon appears at δ 15.4 ppm, while the two carbonyl carbons are observed at δ 159.9 and 184.7 ppm. nih.gov Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are often used to establish connectivity between protons and carbons, which is crucial for unambiguous structural assignment. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibration frequencies. nih.gov For oxindole derivatives, key absorption bands include:

N-H stretching: A sharp or broad band typically in the region of 3200-3400 cm⁻¹. rsc.org

O-H stretching: A broad band around 3300-3500 cm⁻¹ for the hydroxyl group. rsc.org

C=O stretching: A strong, sharp absorption band for the lactam carbonyl group, typically found between 1680-1720 cm⁻¹. rsc.orgnih.gov Additional carbonyl groups, if present, will show distinct bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. rsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula of the compound. nih.govnih.gov

X-Ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence. mdpi.com It allows for the precise determination of bond lengths, bond angles, and, most importantly, the absolute stereochemistry of chiral centers, which is essential in the context of asymmetric synthesis. mdpi.com

Table 2: Characteristic Spectroscopic Data for Selected Oxindole Analogues

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | HRMS (m/z) | Ref |

|---|---|---|---|---|---|

| (E)-3-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene)-5-methylindolin-2-one | 10.49 (s, 1H, NH), 7.77-6.54 (m, aromatic H), 2.45 (s, 3H, CH₃), 2.08 (s, 3H, CH₃) | Not provided | 3183 (N-H), 1699, 1679 (C=O) | Not provided | rsc.org |

| 7-Methyl-1H-indole-2,3-dione | 11.07 (s, 1H, NH), 7.42 (d, 1H), 7.33 (d, 1H), 6.98 (t, 1H), 2.18 (s, 3H, CH₃) | 184.7 (C=O), 159.9 (C=O), 149.2, 139.4, 122.5, 122.0, 121.5, 117.5, 15.4 (CH₃) | 3295 (N-H), 1736 (C=O) | [M+H]⁺ calcd: 162.0550, found: 162.0552 | nih.gov |

Structure Activity Relationship Sar and Computational Studies of 7 Methyl 5 Hydroxy 2 Oxindole Derivatives

Analysis of Structural Modulations on Biological Activity Profiles

The biological activity of oxindole (B195798) derivatives is highly dependent on the nature and position of substituents on the core structure. Modifications can significantly impact potency, selectivity, and pharmacokinetic properties.

The oxindole skeleton offers several positions for substitution, with the C3, C5, and C7 positions being particularly important for modulating biological activity. Research on various oxindole series has provided insights into how different functional groups at these positions influence their therapeutic potential.

For instance, in a series of 3-substituted-3-hydroxy-2-oxindoles evaluated for antiproliferative activity, the nature of the substituent at the C7 position of the isatin (B1672199) precursor had a notable effect. A study comparing bromine (Br), chlorine (Cl), and hydrogen (H) at this position revealed that the biological impact varied depending on the other groups attached to the core structure. For morpholine-substituted oxindoles, a bromine atom at C7 was preferred over hydrogen. The antiproliferative activities for this particular subset followed the order: di-bromo > bromo > hydrogen, which was equal to chloro. researchgate.net However, this trend was reversed for piperidine (B6355638) or pyrrolidine-substituted derivatives, where the order of activity was H > Br > Cl. researchgate.net

Similarly, studies on N-methyl-5,6,7-trimethoxyindoles, which share the core indole (B1671886) structure, demonstrated that substitutions on the benzene (B151609) ring are critical for activity. These investigations help in understanding the electronic and steric requirements for potent biological action. nih.gov The strategic placement of groups, such as the methyl at C7 and the hydroxyl at C5 in 7-Methyl-5-hydroxy-2-oxindole, is therefore predicted to be a key determinant of its specific biological profile.

| Compound Type | C7-Substituent | HCT116 (IC₅₀ µM) | OVCAR (IC₅₀ µM) |

|---|---|---|---|

| Morpholine-substituted | H | 20.34 | 19.89 |

| Br | 11.45 | 10.65 | |

| Cl | 20.34 | 19.89 | |

| Piperidine-substituted | H | 13.45 | 12.87 |

| Br | 15.67 | 14.98 | |

| Cl | 18.76 | 17.99 |

Stereochemistry plays a pivotal role in the biological activity of many chiral natural products and synthetic drugs. mdpi.com For oxindole derivatives, the C3 position is a common stereocenter, and its absolute configuration can drastically affect interaction with biological targets. rsc.orgnih.gov The spatial arrangement of substituents at this position often dictates the molecule's ability to fit into the binding pocket of a protein or enzyme.

The majority of naturally occurring chiral compounds are biosynthesized in an enantiomerically pure form, and this stereochemical precision is often critical for their function. mdpi.com In the context of oxindoles, the development of stereoselective synthesis methods is a significant area of research, aiming to produce specific isomers with desired biological effects. rsc.orgresearchgate.net For example, in a study on nature-inspired 3-Br-acivicin isomers, only the natural (5S, αS) isomers showed significant potency, suggesting that biological transport systems and target binding are highly stereospecific. mdpi.com This highlights that even subtle changes in the three-dimensional structure can lead to a complete loss of activity. Therefore, for any 3-substituted derivatives of this compound, controlling the stereochemistry at the C3 position would be essential for optimizing bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Oxindole Series

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org A reliable QSAR model can predict the activity of novel compounds before their synthesis, thus guiding drug design and optimization. nih.gov

QSAR studies on various heterocyclic scaffolds, including those related to oxindoles, have successfully identified key molecular descriptors that govern their biological effects. These descriptors can be categorized as steric, electronic, and hydrophobic. For instance, a QSAR analysis performed on a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives for cyclooxygenase-2 (COX-2) inhibition revealed that steric and electrostatic interactions were the primary drivers of the enzyme-ligand interaction. nih.gov The resulting model showed that activity was correlated with properties such as atomic polarizability (Apol), the number of hydrogen-bond donors (HBD), and the energy of the highest occupied molecular orbital (HOMO). nih.gov

Similarly, a QSAR model developed for indeno[1,2-b]indole (B1252910) derivatives as Casein Kinase II (CK2) inhibitors was successfully used to predict the activity of new compound series. nih.gov Such models are invaluable for understanding the structural requirements for potent activity and for designing new derivatives of this compound with enhanced therapeutic profiles. The development of a specific QSAR model for a series of this compound derivatives would involve synthesizing a library of analogues, evaluating their biological activity, and correlating this activity with calculated molecular descriptors.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in-silico tools that provide detailed insights into how a ligand (such as an oxindole derivative) interacts with its biological target at an atomic level. researchgate.net Docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a docking score. mdpi.com MD simulations can then be used to assess the stability of this ligand-protein complex over time. nih.gov

Numerous studies have employed these techniques to elucidate the mechanism of action for oxindole derivatives. For example, docking studies were used to investigate the binding of oxindole derivatives to the main protease (Mpro) of the COVID-19 virus, identifying key hydrogen bonding and steric interactions responsible for their potential inhibitory activity. nih.gov Another study successfully used docking to design oxindole-based derivatives with dual inhibitory activity against VEGFR-2 and cholinesterase. semanticscholar.org

These computational methods allow researchers to visualize critical interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com For this compound, docking studies could be used to screen potential biological targets and to understand how the 7-methyl and 5-hydroxy groups contribute to binding affinity and selectivity. MD simulations could further validate these findings by confirming the stability of the predicted binding poses. nih.gov

| Oxindole Derivative Series | Biological Target | Key Findings from Docking Study | Reference |

|---|---|---|---|

| General Oxindoles | COVID-19 Main Protease (Mpro) | Identified specific derivatives with high steric and hydrogen bonding interactions. | nih.gov |

| Spiropyrazoline Oxindoles | β-tubulin and EGFR | Compounds showed strong binding affinity, supporting their potential as anticancer agents. | nih.gov |

| General Oxindoles | VEGFR-2 and Cholinesterase | Guided the design of dual-target inhibitors. | semanticscholar.org |

| Spirooxindole Phenylsulfones | SARS-CoV-2 Mpro | Virtual screening suggested a strong binding potential for the oxindole scaffold. | mdpi.com |

Molecular Targets and Mechanistic Elucidation of 7 Methyl 5 Hydroxy 2 Oxindole Based Research

Identification of Specific Biological Targets (e.g., Enzymes, Receptors, Signaling Pathways)

The oxindole (B195798) core is a key component of multi-kinase inhibitors, which are designed to modulate cellular functions like proliferation, differentiation, and angiogenesis by targeting phosphorylating enzymes. nih.govresearchgate.net Derivatives of this scaffold have been identified as potent inhibitors of several key enzymes and signaling pathways implicated in various diseases, particularly cancer.

Key biological targets for oxindole-based compounds include:

Receptor Tyrosine Kinases (RTKs): This family of enzymes is crucial for cell signaling. A primary target identified for oxindole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov VEGFR-2 plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov

Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle. Oxindole derivatives have shown inhibitory activity against CDKs, which can halt uncontrolled cell proliferation, a hallmark of cancer. nih.govresearchgate.net

FMS-like Tyrosine Kinase 3 (FLT3): This is another RTK that is often mutated and overexpressed in acute leukemia. Oxindole-based compounds have been developed to specifically target FLT3. nih.gov

Murine Double Minute 2 (MDM2): The MDM2 protein is a negative regulator of the p53 tumor suppressor. By inhibiting the MDM2-p53 interaction, spirooxindole derivatives can reactivate p53, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Bone Morphogenetic Protein (BMP) Receptor Signaling: Certain 3-alkenyl-2-oxindole natural products have been found to inhibit this unique signaling pathway, which is involved in tumor invasion and migration. digitellinc.com

In silico drug repurposing studies have been employed to predict new uses for existing oxindole derivatives, with VEGFR-2 emerging as a significant potential target through these computational analyses. nih.gov

Elucidation of Molecular Mechanisms Governing Therapeutic Effects

The therapeutic effects of oxindole derivatives are primarily governed by their ability to inhibit the activity of key enzymes, leading to the disruption of pathological cellular processes.

Inhibition of Kinase Activity: The primary mechanism is the competitive occupation of the ATP-binding pocket of kinases. mdpi.com By binding to this site, oxindole-containing molecules prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. nih.govresearchgate.net

Induction of Apoptosis: By targeting pathways involving proteins like MDM2 and Bcl2, oxindole compounds can trigger programmed cell death (apoptosis). nih.gov For instance, one spirooxindole derivative demonstrated a superior ability to induce apoptosis compared to the standard chemotherapeutic agent 5-fluorouracil. nih.gov This was accompanied by the downregulation of the anti-apoptotic Bcl2 gene. nih.gov

Cell Cycle Arrest: Inhibition of CDKs by oxindole derivatives leads to arrest at specific phases of the cell cycle. researchgate.net For example, treatment of prostate cancer cells with an oxindole-benzothiazole hybrid resulted in cell cycle arrest at the G1 phase. researchgate.net This is often mediated by the transactivation of p21, a key cell cycle inhibitor, following the reactivation of p53. nih.gov

Metabolic Reprogramming: Some oxindole derivatives affect cancer cell metabolism. One such compound was shown to inhibit the Protein Kinase B/mechanistic Target of Rapamycin 1 (mTOR) pathway in kidney cancer cells. mdpi.comskku.edu This led to the downregulation of glycolytic enzymes, altering glycolysis and mitochondrial function, and ultimately inhibiting tumor growth. mdpi.comskku.edu

Insights into Binding Affinities and Target Selectivity

The efficacy of oxindole-based inhibitors is determined by their binding affinity (how strongly they bind to a target) and selectivity (their ability to bind to the intended target over others). Research has quantified these properties for various derivatives against different kinases.

For example, an oxindole-based hit compound showed a specific affinity for FLT3 with an IC₅₀ value of 2.49 μM and selectivity for FLT3 ITD-mutated AML cells with an IC₅₀ of 4.3 μM. nih.gov Another compound, FN1501, which is currently in clinical trials, demonstrated potent inhibitory effects against multiple kinases. nih.gov

| Compound | Target Kinase | Binding Affinity (IC₅₀) |

|---|---|---|

| FN1501 | FLT3 | 0.27 nM |

| FN1501 | CDK2 | 2.47 nM |

| FN1501 | CDK4 | 0.85 nM |

| FN1501 | CDK6 | 1.96 nM |

| Oxindole-benzothiazole hybrid (9f) | CDK2 | 0.20 µM |

| Oxindole-benzothiazole hybrid (9o) | CDK2 | 0.21 µM |

Selectivity is also a critical factor. For instance, certain 4-nitroindole (B16737) derivatives show very high affinity and selectivity for the MT₃ melatoninergic binding sites over MT₁ and MT₂ receptors. nih.gov This highlights how substitutions on the core indole (B1671886) structure can dramatically influence target selectivity.

Role of Oxindole Scaffolds in Protein-Ligand Interactions

The oxindole scaffold is considered a "privileged" structure because it provides an excellent framework for establishing key interactions within the binding sites of proteins, particularly the ATP-binding pocket of kinases. mdpi.com Its structural features allow for specific and stable binding through a variety of non-covalent interactions.

Hydrogen Bonding: The lactam (a cyclic amide) moiety of the oxindole ring is a crucial hydrogen bond donor and acceptor. The N-H group frequently acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. mdpi.com These interactions often occur with key amino acid residues in the "hinge region" of the kinase ATP-binding site, which is essential for anchoring the inhibitor. nih.govnih.gov For instance, in VEGFR-2, the oxindole moiety can form a critical hydrogen bond with the backbone of Cys919. nih.gov

π-π Stacking: The aromatic benzene (B151609) ring of the oxindole scaffold can participate in π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the active site, further enhancing binding affinity. nih.gov An example is the π-π stacking interaction observed with Phe918 in the VEGFR-2 binding site. nih.gov

Molecular docking simulations have confirmed that the oxindole moiety typically accommodates itself within the ATP binding pocket, positioning its substituents to interact with different regions of the active site, thereby influencing potency and selectivity. researchgate.net

Preclinical Evaluation and Translational Prospects of Oxindole Research

Assessment of Efficacy in Relevant in vivo Disease Models (e.g., Sepsis, Neurodegenerative Disorders, Glaucoma)

The therapeutic potential of oxindole (B195798) derivatives has been investigated in various in vivo models for a range of complex diseases.

Sepsis: In a mouse model of sepsis induced by lipopolysaccharide (LPS), a condition characterized by a life-threatening systemic inflammatory response, certain indole-2-one derivatives have shown significant protective effects. nih.govresearchgate.net Specifically, compound 7i , an indole-2-one derivative, administered to mice prior to LPS injection, resulted in a 50% survival rate over 7 days, whereas all mice treated with LPS alone succumbed within 3 days. nih.gov This demonstrates the potent anti-inflammatory and protective effects of this oxindole derivative in a preclinical model of sepsis. nih.govresearchgate.net

Neurodegenerative Disorders: The oxindole scaffold is being actively explored for the treatment of neurodegenerative diseases like Alzheimer's. citedrive.commdpi.com One of the key targets in Alzheimer's pathology is the enzyme glycogen (B147801) synthase kinase 3β (GSK-3β), whose overexpression is linked to the disease. mdpi.com Newly designed oxindole derivatives have been identified as potential ATP-competitive inhibitors of GSK-3β. mdpi.com Furthermore, other indole (B1671886) derivatives have been investigated for their ability to inhibit cholinesterases and prevent the aggregation of amyloid-beta (Aβ) peptides, both critical aspects of Alzheimer's pathology. nih.govtandfonline.com

Glaucoma: Several studies have highlighted the potential of oxindole derivatives as effective agents for reducing intraocular pressure (IOP), a primary risk factor for glaucoma. nih.govnih.gov In vivo studies on rabbits have shown that oxindole-based analogues of melatonin (B1676174) can produce a significant and prolonged reduction in IOP. nih.gov One lead compound demonstrated a 41% reduction in IOP at a low concentration (0.1 wt%) with an effect lasting more than 6 hours. nih.gov A separate study on novel 3-hydroxy-2-oxindole derivatives also showed IOP reduction effects in the range of 15-27%, comparable to the reference drug timolol (B1209231). nih.gov

Table 1: In vivo Efficacy of Select Oxindole Derivatives

| Disease Model | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Sepsis | Indole-2-one derivative (7i) | Significantly increased survival (50%) in LPS-induced septic shock mouse model. | nih.gov |

| Glaucoma | Oxindole-based melatonin analogue | Reduced intraocular pressure by 41% with a prolonged effect (>6 hours). | nih.gov |

| Glaucoma | 3-hydroxy-2-oxindole derivatives | Demonstrated a 15-27% reduction in intraocular pressure. | nih.gov |

Evaluation of Selectivity and Safety Margins in Preclinical Studies

A crucial aspect of drug development is ensuring that a compound is selective for its intended target and has an adequate safety margin.

Selectivity: The versatility of the oxindole scaffold allows for the design of highly selective inhibitors for various biological targets. acs.org For instance, by engineering a purine (B94841) hinge-binding core onto a 3,3-disubstituted oxindole scaffold, researchers have discovered exceptionally selective PI3Kδ kinase inhibitors. acs.org Other studies have identified oxindole derivatives with potent and selective inhibitory activity against other kinases, such as FLT3 and CDK2, which are implicated in cancer. mdpi.comnih.gov For example, compound 5l was found to be a more effective CDK2 inhibitor than the multi-kinase inhibitor sunitinib (B231). nih.gov In the context of inflammation, compound 4h showed high inhibitory activity for COX-2 with a selectivity index of 3.07 over COX-1. nih.gov

Safety Margins: Preclinical safety evaluations have provided encouraging results for some oxindole derivatives. A study on novel 2-oxindoles developed for glaucoma found that the synthesized compounds did not possess mitochondrial toxicity at a concentration of 30 μM. nih.gov An oxindole derivative, SH-859 , evaluated for its anticancer profile in human renal cancer cells, showed a higher IC50 value in normal kidney cells (20.5 µM) compared to cancer cells (14.3 µM), suggesting a degree of selectivity and a potential safety margin. mdpi.com Furthermore, in vivo acute toxicity studies of an antibacterial indole derivative, SMJ-2 , demonstrated its safety in a mouse model. nih.gov

Table 2: Selectivity Profile of Various Oxindole Derivatives

| Compound | Target(s) | Key Selectivity Finding | Reference |

|---|---|---|---|

| 4d & 5d | PI3Kδ | Excellent potency and kinome selectivity for PI3Kδ. | acs.org |

| 5l | FLT3/CDK2 | Three times more effective as a CDK2 inhibitor than sunitinib. | nih.gov |

| 4h | COX-2/5-LOX | Showed high COX-2 inhibitory activity with a selectivity index of 3.07. | nih.gov |

| 23 | IDO1 | Showed selectivity for the IDO1 enzyme over the TDO enzyme. | nih.gov |

Strategies for Enhancing Bioavailability and Pharmacokinetic Profiles of Oxindole Derivatives

Poor aqueous solubility and unfavorable pharmacokinetic profiles can hinder the clinical development of promising compounds. Various strategies are being employed to overcome these challenges for oxindole derivatives.

Chemical Modifications: Modifying the core oxindole structure is a key strategy. For example, attenuating the lipophilicity of the oxindole moiety has been shown to improve pharmacokinetic properties in preclinical species. acs.org The substitution of an indole core with an azaindole is another strategic approach to modulate key properties like solubility, pKa, and lipophilicity, which can lead to an improved ADME-tox profile. mdpi.com

Formulation Design: Advanced formulation strategies can enhance the bioavailability of poorly soluble drugs. scilit.com For oxindoles, this could include the use of nano-particulate systems, microemulsions, or the formation of water-soluble complexes to improve dissolution and absorption. scilit.com The use of green solvents like water-ethanol mixtures can also facilitate better solubility and crystallization during synthesis, which can impact the final formulation. sjp.ac.lk

Prodrug Strategies: The development of prodrugs, which are converted to the active compound in the body, is a well-established method to improve bioavailability. This approach can be applied to oxindole derivatives to enhance their absorption and distribution characteristics. scilit.com

Pharmacokinetic studies of active oxindole alkaloids from natural sources are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME), which informs their efficacy and safety. frontiersin.org

Future Directions in the Design and Development of Oxindole-Based Therapeutics

The versatility of the oxindole scaffold continues to inspire new designs for future therapeutics.

Multi-Target-Directed Ligands (MTDLs): For complex, multifactorial diseases like Alzheimer's, the "one-drug, multiple-target" approach is gaining traction. citedrive.com The oxindole scaffold is well-suited for designing MTDLs that can modulate several disease-related pathways simultaneously. citedrive.comtandfonline.com

Novel Scaffolds: The development of novel scaffolds based on the oxindole core, such as spirooxindoles, is a major area of research. nih.govnih.gov Spirooxindoles have a unique three-dimensional structure and have shown a broad range of pharmacological activities, with several candidates in clinical trials. nih.gov

Computational and In Silico Design: The use of quantitative structure-activity relationship (QSAR) analysis and molecular docking is helping to design new potent oxindole derivatives and to understand their binding mechanisms at target sites. researcher.life These computational tools accelerate the discovery of new lead compounds with improved activity and drug-like properties. researcher.liferesearchgate.net

Green Synthesis: As the demand for oxindoles grows, there is an increasing need for eco-friendly, efficient, and scalable synthesis methods. sjp.ac.lk Future research will likely focus on green chemistry approaches, such as using biocatalysts and environmentally benign solvents, to produce these compounds sustainably. sjp.ac.lk

Opportunities for Novel Therapeutic Applications and Drug Repurposing

The oxindole scaffold has demonstrated a vast array of biological activities, opening up opportunities for new therapeutic applications beyond their initial intended use. researchgate.netnih.gov These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antidiabetic properties. researchgate.netnih.gov

Drug repurposing, or finding new uses for existing compounds, is a cost-effective and time-efficient strategy for drug discovery. nih.gov This approach is being applied to libraries of synthesized oxindole derivatives to identify new biological targets. nih.govdurham.ac.uk Computational repurposing campaigns, which use ligand-based and structure-based virtual screening, can predict potential new targets for the versatile oxindole scaffold, potentially accelerating the development of new treatments. nih.govdurham.ac.uk For example, in silico analyses have identified the vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for repurposing certain oxindole derivatives. nih.gov

Challenges and Perspectives in Translating Oxindole Research to Clinical Applications

Despite promising preclinical results, the translation of oxindole-based research into clinical applications faces several hurdles.

Manufacturing and Scalability: The synthesis of complex oxindole derivatives, especially those with multiple chiral centers like spirooxindoles, can be challenging. nih.gov Developing cost-effective, scalable, and environmentally friendly manufacturing processes is essential for clinical translation. sjp.ac.lk

Pharmacokinetics and Safety: A thorough understanding of the in vivo pharmacokinetics, pharmacodynamics, and potential toxicity of new oxindole derivatives is critical. frontiersin.org Moving from promising in vitro results to proven in vivo efficacy and safety in appropriate animal models is a significant challenge. frontiersin.org

Clinical Trial Design: For novel compounds, designing effective clinical trials can be complex. Choosing appropriate endpoints that reflect improved patient benefit is crucial for demonstrating superiority over the standard of care. frontiersin.org

Cost-Effectiveness: The development trajectory for new drugs is costly and time-consuming. For a new oxindole-based therapeutic to be successfully commercialized, it must demonstrate a clear positive benefit-to-risk ratio and be cost-effective compared to existing therapies. frontiersin.org

In perspective, the oxindole scaffold remains a highly valuable starting point for drug discovery. nih.gov Continued research focusing on optimizing drug-like properties, utilizing multi-target approaches, and overcoming translational challenges will be key to realizing the full therapeutic potential of this important class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methyl-5-hydroxy-2-oxindole, and how can reproducibility be ensured?

- Methodological Answer : Common synthetic approaches include condensation reactions (e.g., acid-catalyzed cyclization of substituted anilines) or oxidation of precursor indoles. Key steps involve purification via HPLC or recrystallization, followed by characterization using H/C NMR and HPLC-MS for purity validation . To ensure reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loading) in the main text, with extended datasets (e.g., spectral raw data) in supplementary materials .

Q. What are the known biological activities of this compound, and how are these mechanisms validated?

- Methodological Answer : Preliminary studies suggest antioxidant properties, potentially via ROS scavenging (similar to 5-hydroxyoxindole analogs ). Validate mechanisms using in vitro assays (e.g., DPPH radical scavenging, lipid peroxidation inhibition) and cross-reference with in vivo models (e.g., oxidative stress markers in murine systems). Ensure biological replicates () and statistical rigor (ANOVA, p < 0.05) to confirm activity .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use accelerated stability studies (ICH guidelines):

- Purity : Monitor via HPLC at intervals (0, 1, 3, 6 months) under controlled humidity/temperature.

- Degradation Products : Employ LC-MS to identify byproducts.

- Storage : Compare results across conditions (e.g., -20°C vs. room temperature) and report deviations >5% as significant .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Conduct a meta-analysis to identify confounding variables:

- Sample Purity : Compare analytical methods (e.g., GC vs. HPLC ).

- Experimental Models : Assess differences in cell lines (e.g., HEK-293 vs. HepG2) or assay protocols (e.g., incubation time, ROS detection kits).

- Statistical Power : Evaluate sample sizes and effect sizes across studies. Use multivariate regression to isolate contributing factors .

Q. What strategies optimize the synthesis of this compound for higher yield and scalability?

- Methodological Answer : Apply Design of Experiments (DoE) to screen variables:

- Factors : Temperature, catalyst type (e.g., Pd/C vs. enzymatic), solvent polarity.

- Response Surface Methodology : Identify optimal conditions (e.g., 80°C, ethanol/water solvent). Validate scalability via batch reactor trials and compare energy inputs (e.g., microwave vs. conventional heating) .

Q. How can computational methods predict novel applications of this compound in drug discovery?

- Methodological Answer :

- Molecular Docking : Screen against targets (e.g., Nrf2-Keap1 pathway for antioxidant activity) using AutoDock Vina.

- QSAR Modeling : Correlate substituent effects (e.g., methyl/hydroxy groups) with bioactivity. Validate predictions with wet-lab assays .

Q. What are the best practices for integrating contradictory spectral data (e.g., NMR shifts) in structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference with databases (e.g., SciFinder) to identify solvent- or pH-dependent shifts.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Report anomalous data in supplementary materials with error margins .

Data Presentation Guidelines

- Processed Data : Include in main text (e.g., dose-response curves, kinetic plots) with error bars (±SEM) and statistical annotations .

- Raw Data : Archive in appendices or repositories (e.g., Zenodo) for transparency .

- Ethical Compliance : Disclose conflicts of interest and data ownership agreements per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.